![molecular formula C23H26N4O3S B3202829 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021218-95-0](/img/structure/B3202829.png)
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Overview
Description
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a pyridazine-based derivative that has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, the compound has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. The compound is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One potential direction is to study the compound's activity against other types of cancer cells and diseases. Another potential direction is to investigate the compound's potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in drug development. It has been shown to have significant activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has shown promise as an antifungal and antibacterial agent.
properties
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-8-10-21(30-3)22(16-17)31(28,29)27-14-12-26(13-15-27)23-11-9-20(24-25-23)19-7-5-4-6-18(19)2/h4-11,16H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSMQJXMIRILCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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